2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
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Overview
Description
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dichlorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction of the chromen-2-one intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase or lipoxygenase, leading to anti-inflammatory effects.
Modulating receptors: Binding to specific receptors on cell surfaces, influencing cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoic acid
- 2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]butanoic acid
Uniqueness
2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10-13-4-3-12(25-9-11-2-5-15(20)16(21)6-11)7-17(13)26-19(24)14(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGQVEOVUWXQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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